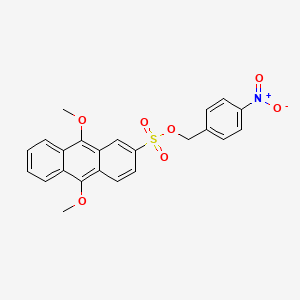
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is an organic compound with the molecular formula C23H19NO7S. This compound is known for its unique structure, which combines a nitrophenyl group, a dimethoxyanthracene moiety, and a sulfonate ester. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate typically involves the esterification of 9,10-dimethoxyanthracene-2-sulfonic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups on the anthracene moiety can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives of the anthracene moiety.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the anthracene moiety can intercalate into DNA, affecting its structure and function. The sulfonate ester group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the methoxy groups on the anthracene moiety.
(4-Nitrophenyl)methyl 9,10-dihydroxyanthracene-2-sulfonate: Contains hydroxyl groups instead of methoxy groups.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate ester.
Uniqueness
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate ester groups enhances its solubility and facilitates its use in various applications .
Propriétés
Numéro CAS |
121172-98-3 |
|---|---|
Formule moléculaire |
C23H19NO7S |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19NO7S/c1-29-22-18-5-3-4-6-19(18)23(30-2)21-13-17(11-12-20(21)22)32(27,28)31-14-15-7-9-16(10-8-15)24(25)26/h3-13H,14H2,1-2H3 |
Clé InChI |
CUHCLROITCDERO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
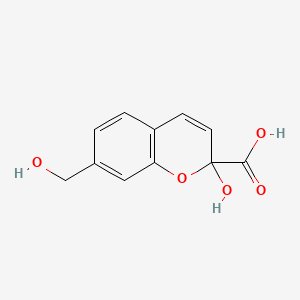
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
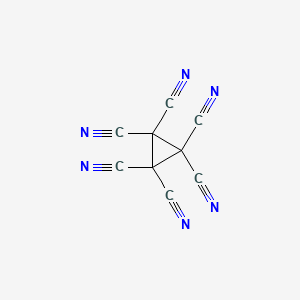

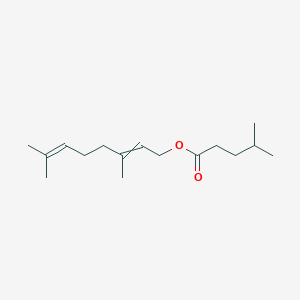
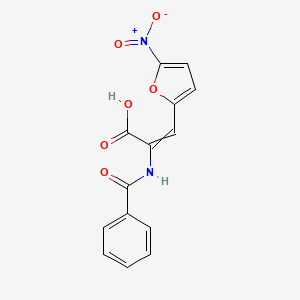

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)


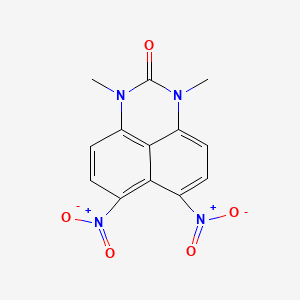
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)
